Class-Level Cytotoxicity Risk: Aminomethyl vs. Non-Basic 4-Position Substituents
Within the 1,3-diarylpyrazole class, compounds bearing a basic aminomethyl group at the 4-position are strongly associated with human cell cytotoxicity. A 2024 study of 57 analogs found that virtually all toxic compounds (MRC-5 EC50 < 20 µM) contained a basic, N-substituted aminomethyl R-group, whereas non-basic amide, ether, or ureido derivatives showed substantially lower cytotoxicity [1]. This class-level inference applies to 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- due to its unsubstituted primary aminomethyl group, though direct experimental data for this compound are lacking.
| Evidence Dimension | Human cell (MRC-5) cytotoxicity associated with 4-position substituent class |
|---|---|
| Target Compound Data | No direct data; contains a primary aminomethyl group (basic, unsubstituted). |
| Comparator Or Baseline | Non-basic 4-substituents (amide, ether, ureido) and N-aryl aminomethyl derivatives: MRC-5 EC50 > 64 µM for multiple compounds (e.g., 13, 14, 22). |
| Quantified Difference | Class-level inference: basic aminomethyl analogs show EC50 as low as 0.56 µM, while non-basic analogs consistently show EC50 > 64 µM. |
| Conditions | MRC-5 human fetal lung fibroblast cell line, in vitro cytotoxicity assay (highest tested concentration: 64 µM). |
Why This Matters
For procurement decisions, this compound's primary amine group poses a potential cytotoxicity risk not present in 4-carbaldehyde or 4-hydroxymethyl analogs, guiding selection of the appropriate intermediate for downstream medicinal chemistry campaigns.
- [1] Bozdag, M. et al. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Int. J. Mol. Sci. 2024, 25 (9), 4693. View Source
